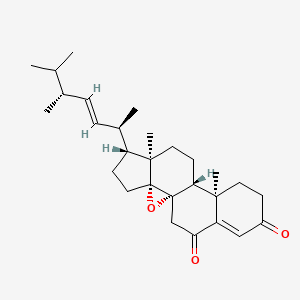

8,14-环氧麦角甾-4,22-二烯-3,6-二酮

描述

Synthesis Analysis

The synthesis of steroidal compounds like "8,14-Epoxyergosta-4,22-diene-3,6-dione" often involves complex chemical reactions including Diels–Alder reactions, epoxidation, and functional group transformations. For instance, the synthesis of 22,23-epoxyvitamin D2, a related compound, demonstrates the use of Diels–Alder adducts and irradiation followed by thermal isomerization processes to achieve the desired steroidal epoxy compounds (Tada & Oikawa, 1979). Similar methodologies can be applied to synthesize "8,14-Epoxyergosta-4,22-diene-3,6-dione," highlighting the importance of controlled chemical reactions in achieving specific molecular architectures.

Molecular Structure Analysis

The molecular structure of "8,14-Epoxyergosta-4,22-diene-3,6-dione" is characterized by its steroidal backbone and the presence of epoxy and dione functional groups. Structural analyses, including X-ray crystallography, NMR spectroscopy, and computational methods, play a crucial role in determining the conformation and stereochemistry of such complex molecules. For example, studies on related ergosterol compounds have utilized NMR data to revise structural assignments and confirm the positions of epoxy and hydroxyl groups (Yaoita & Machida, 2017).

Chemical Reactions and Properties

"Epoxyergosta" compounds participate in various chemical reactions, including photochemical reactions and nucleophilic attacks, which can alter their molecular structure and functional properties. The photochemical reaction of ergosta compounds, for example, demonstrates how UV irradiation can induce the formation of epoxy and hydroperoxy derivatives, leading to successive transformations under specific conditions (Tanaka et al., 1996). These reactions are crucial for modifying the chemical properties of the molecule for specific applications.

科学研究应用

细胞毒活性

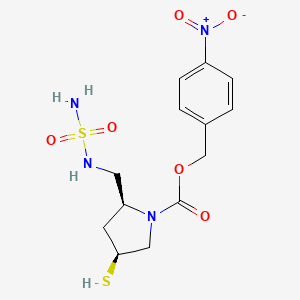

该化合物已被发现具有细胞毒活性。 它从田野苦菜 (Sonchus arvensis L.) 中分离出来,田野苦菜是一种中药 {svg_1}. 该化合物对两种子宫内膜癌细胞系 (ECC-1 和 Ishikawa) 表现出中等细胞毒活性,IC 50 值分别为 11.2 和 9.1 μM {svg_2}.

抗癌特性

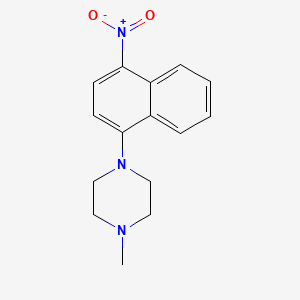

该化合物具有潜在的抗癌特性。 它已被发现能抑制子宫内膜癌的生长,子宫内膜癌是一种激素依赖性恶性肿瘤 {svg_3}. 该化合物的药理作用机制通过将化合物虚拟对接到人类雌激素受体 α 晶体结构中的主要位点来解释 {svg_4}.

内分泌治疗

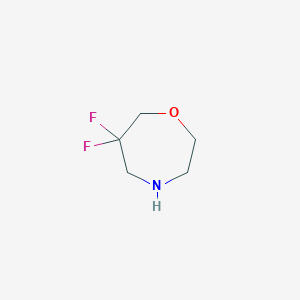

该化合物可能是内分泌治疗的潜在治疗靶点。 雌激素功能障碍是维持女性生理功能的一个非常重要的因素,其失衡与子宫内膜癌的发生和发展密切相关 {svg_5}.

抗炎特性

含有环氧乙烷环的类固醇,例如“8,14-环氧麦角甾-4,22-二烯-3,6-二酮”,已被发现具有很强的抗炎特性 {svg_6}.

抗肿瘤特性

这些化合物还显示出抗肿瘤特性,使其成为癌症治疗的潜在候选药物 {svg_7}.

抗增殖特性

作用机制

Target of Action

The primary targets of 8,14-Epoxyergosta-4,22-diene-3,6-dione are currently unknown. This compound is a type of steroid , and steroids often interact with specific receptors in the body to exert their effects.

Pharmacokinetics

Its molecular formula is C28H40O3, and it has an average mass of 424.615 Da . These properties can influence its bioavailability, but without specific studies, it is difficult to predict its pharmacokinetic behavior.

属性

IUPAC Name |

(1S,3R,6R,7R,10R,11R)-6-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-15-ene-14,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O3/c1-17(2)18(3)7-8-19(4)21-10-14-28-26(21,6)13-11-24-25(5)12-9-20(29)15-22(25)23(30)16-27(24,28)31-28/h7-8,15,17-19,21,24H,9-14,16H2,1-6H3/b8-7+/t18-,19+,21+,24+,25-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVSRKXHTYPLOV-ZNUAOLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC23C1(CCC4C2(O3)CC(=O)C5=CC(=O)CCC45C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@]23[C@@]1(CC[C@H]4[C@@]2(O3)CC(=O)C5=CC(=O)CC[C@]45C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239376 | |

| Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1265908-20-0 | |

| Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key molecular mechanisms behind the antiproliferative activity of 8,14-Epoxyergosta-4,22-diene-3,6-dione?

A1: Research suggests that 8,14-Epoxyergosta-4,22-diene-3,6-dione, isolated from the endophytic fungus Papulaspora immersa, exhibits potent cytotoxicity against HL-60 leukemia cells []. This effect is attributed to several key mechanisms:

- G2/M Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase by reducing the expression of tubulin alpha and beta isomers, essential components of microtubules involved in cell division [].

- Disruption of 14-3-3 Protein Signaling: It downregulates 14-3-3 protein gamma, a key regulator of cell cycle progression, apoptosis, and other vital cellular processes [].

- Mitochondrial Dysfunction and Autophagy: Treatment with 8,14-Epoxyergosta-4,22-diene-3,6-dione leads to mitochondrial oxidative damage, ultimately triggering autophagy-associated cell death [].

- Potential Epigenetic Modulation: The compound has been observed to decrease the expression of various histone types, suggesting a potential role in modulating the epigenetic machinery and disrupting oncogenic pathways [].

Q2: Are there any synergistic effects observed when 8,14-Epoxyergosta-4,22-diene-3,6-dione is combined with other compounds?

A2: Yes, studies indicate that 8,14-Epoxyergosta-4,22-diene-3,6-dione exhibits strong synergistic effects with (-)-(3R,4R)-4-hydroxymellein, another compound isolated from Papulaspora immersa []. This synergistic interaction enhances the cytotoxic activity against various human tumor cell lines, including MDA-MB435 (melanoma), HCT-8 (colon), SF295 (glioblastoma), and HL-60 (promyelocytic leukemia) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC]](/img/no-structure.png)

![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)

![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)

![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)